4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a benzylsulfanyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the benzylsulfanyl group onto a benzonitrile core. One common method involves the trifluoromethylation of a suitable precursor, followed by the introduction of the benzylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylsulfanyl group can form covalent bonds with target proteins, leading to the modulation of their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the benzylsulfanyl group, resulting in different chemical and biological properties.
4-(Benzylsulfanyl)benzonitrile: Lacks the trifluoromethyl group, affecting its reactivity and applications.
4-(Methylsulfanyl)-2-(trifluoromethyl)benzonitrile: Contains a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
4-(Benzylsulfanyl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the benzylsulfanyl and trifluoromethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NS/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYAFPUPPYSPPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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